![molecular formula C20H20ClN3OS B2696595 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1189958-00-6](/img/structure/B2696595.png)

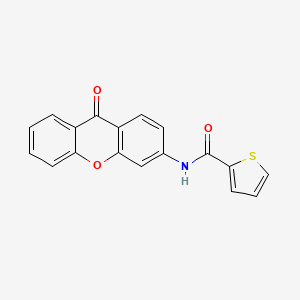

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

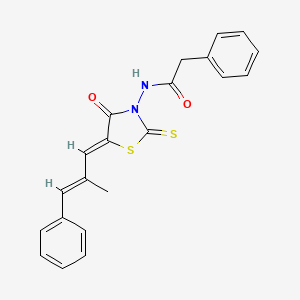

Description

“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride” is a chemical compound with the CAS RN: 720720-96-7 . The compound appears as a light yellow-red to yellow to green powder or crystal .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture containing phenyl formate and Et3N in degassed Me3CN . The crystals obtained from the reaction are washed with MeOH and dried under reduced pressure .Molecular Structure Analysis

The molecular formula of the compound is C8H10N2O2S·HCl, and it has a molecular weight of 234.70 . The InChI code of the compound is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H .Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of N- (2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives .Physical And Chemical Properties Analysis

The compound is a solid at 20°C .Scientific Research Applications

Chemical Synthesis and Biological Activities

Research has focused on the synthesis of compounds with valuable biological activities through both conventional chemical methods and modern microwave techniques. For example, the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess significant biological activities, has been reported using a base of similar chemical structures. These methods offer higher yields in shorter times compared to traditional approaches (Youssef, Azab, & Youssef, 2012)[https://consensus.app/papers/bromination-diazocoupling-pyridinethiones-microwave-youssef/5ecef75299a75a51a8f3249a63fcaf42/?utm_source=chatgpt].

Another study explored enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities, demonstrating the compound's potential as a precursor in developing pharmaceutical agents (Riyadh, 2011)[https://consensus.app/papers/enaminones-building-blocks-synthesis-substituted-riyadh/97ea0a767d4854d1b5b82a36a964c996/?utm_source=chatgpt].

Potential Antipsychotic Agents

Heterocyclic analogues of a related compound were prepared and evaluated for their potential as antipsychotic agents, highlighting the significance of the structural framework of N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride in designing compounds with desired biological properties (Norman et al., 1996)[https://consensus.app/papers/synthesis-evaluation-heterocyclic-carboxamides-agents-norman/2a2afd94c43852659311e9aeb8bfd5a1/?utm_source=chatgpt].

Antimicrobial and Antifungal Activities

The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives have been conducted, with some derivatives showing pronounced antimicrobial activity. This indicates the potential use of the compound's derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006)[https://consensus.app/papers/synthesis-evaluation-thienopyrimidine-derivatives-bhuiyan/2e70c99f96b35269b118710484da6575/?utm_source=chatgpt].

Cardiovascular Agents

Research into cardiovascular agents has identified 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, showing promise in coronary vasodilating and antihypertensive activities. This underscores the compound's utility in cardiovascular drug development (Sato et al., 1980)[https://consensus.app/papers/studies-cardiovascular-agents-synthesis-vasodilating-sato/2c3930e3b5a35552b04b86088d5d00c4/?utm_source=chatgpt].

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents further demonstrate the broad spectrum of research applications. These studies show the compound's structural framework serves as a versatile base for developing various biologically active molecules (Norman et al., 1996)[https://consensus.app/papers/synthesis-evaluation-heterocyclic-carboxamides-agents-norman/2a2afd94c43852659311e9aeb8bfd5a1/?utm_source=chatgpt].

Safety and Hazards

Future Directions

properties

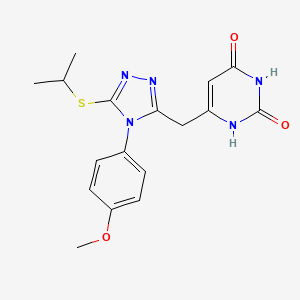

IUPAC Name |

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS.ClH/c1-23-12-11-17-18(13-23)25-20(21-17)22-19(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h2-10H,11-13H2,1H3,(H,21,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWRZMAGQKZKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)

![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)

![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2696534.png)